4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile

Description

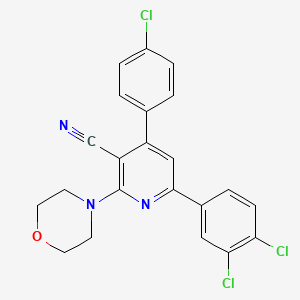

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile is a nicotinonitrile derivative featuring a substituted pyridine core. Its structure includes:

- 4-Chlorophenyl group at position 4 of the pyridine ring.

- Morpholino group at position 2, contributing to solubility and conformational flexibility.

- Nitrile group at position 2, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3N3O/c23-16-4-1-14(2-5-16)17-12-21(15-3-6-19(24)20(25)11-15)27-22(18(17)13-26)28-7-9-29-10-8-28/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHOWINNHQPQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with morpholine and a nitrile source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of corresponding phenolic compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Variations

- Substituent Diversity: The target compound’s morpholino group distinguishes it from sulfonamide- or piperazine-containing analogs (Compounds 17, 21) . Compared to CAS 332911-11-2, the morpholino group replaces the ethylsulfanyl moiety, likely improving aqueous solubility .

Physicochemical and Functional Properties

- Lipophilicity: The 3,4-dichlorophenyl group in the target compound and BD 1008 increases logP values, favoring membrane penetration. However, the morpholino group may counterbalance this by introducing polar interactions .

- Bioactivity: Piperazine derivatives (Compounds 17, 21) often target serotonin or dopamine receptors, whereas nicotinonitriles may exhibit kinase inhibition or σ-receptor modulation, as seen in BD 1008 .

Q & A

Basic: What are the key considerations in designing a synthetic route for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile?

Methodological Answer:

A robust synthetic route requires multi-step optimization, starting with precursor selection (e.g., chlorophenyl derivatives and morpholine-containing intermediates). Critical parameters include:

- Reaction Conditions: Temperature (often 80–120°C), solvent polarity (e.g., dimethyl sulfoxide for high solubility ), and catalyst choice (e.g., potassium hydroxide as a base catalyst ).

- Purification: Column chromatography or recrystallization to isolate intermediates.

- Yield Optimization: Adjust stoichiometry and reaction time to minimize side products like dehalogenated byproducts .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on the pyridine and phenyl rings .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected m/z ~413.1 for C₂₂H₁₃Cl₃N₂O) .

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.3% deviation .

- HPLC/LC-MS: Detect impurities at <0.5% for biological studies .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .

- Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible intermediates and byproducts .

- Machine Learning: Train models on existing triazine or nicotinonitrile synthesis data to predict optimal solvent-catalyst combinations .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase assays)?

Methodological Answer:

- Replicate Studies: Validate assays under standardized conditions (e.g., ATP concentration, pH).

- Orthogonal Assays: Use fluorescence polarization and radiometric assays to cross-verify inhibition potency .

- Compound Stability: Check for degradation via LC-MS under assay conditions (e.g., DMSO stock solution stability over 48 hours) .

Basic: What physicochemical properties are critical for handling this compound in experimental settings?

Methodological Answer:

- Solubility: Poor aqueous solubility requires dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological studies .

- Stability: Store at −20°C under inert atmosphere to prevent hydrolysis of the nitrile group .

- Melting Point: High melting point (~200°C) indicates suitability for solid-phase reactions .

Advanced: How do solvent polarity and protic/aprotic properties influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilic substitution rates at the chlorophenyl group .

- Protic Solvents (e.g., Ethanol): May deactivate catalysts (e.g., Pd in Suzuki couplings) via coordination .

- Dielectric Constant: Higher polarity solvents stabilize charged intermediates in SNAr reactions .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent Scanning: Systematically replace chlorine atoms with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) .

- Crystallography: Resolve ligand-protein co-crystals to identify binding interactions (e.g., morpholine oxygen hydrogen bonds) .

- Free Energy Perturbation (FEP): Simulate substituent effects on binding affinity using molecular dynamics .

Basic: How can researchers ensure compound stability during long-term storage for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.